![molecular formula C8H12N2OS B2934712 2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole CAS No. 1249836-63-2](/img/structure/B2934712.png)
2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole” is a heterocyclic compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms . This ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学的研究の応用
Synthesis and Structural Characterization
The synthesis and structural characterization of heterocyclic compounds, including those related to 2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole, have been explored for their potential applications in various fields such as drug discovery, materials science, and chemistry. For instance, the rapid syntheses of heteroaryl-substituted compounds via aerobic C2-H functionalizations demonstrate the utility of these reactions in creating bioactive analogs for drug discovery purposes (Weidong Kong et al., 2018). Furthermore, studies on the protonation sites and hydrogen bonding in mono-hydrobromide salts of similar compounds reveal insights into their molecular conformations and intermolecular interactions, which are crucial for understanding their physical and chemical properties (Denise Böck et al., 2021).
Corrosion Inhibition
Thiazole-based compounds have shown promise as corrosion inhibitors, which is an important application in the field of materials science and engineering. A study on new thiazole-based pyridine derivatives demonstrated their potential as corrosion inhibitors for mild steel, providing insights into the mechanism of corrosion inhibition and the protective film formation on the metal surface (Turuvekere K. Chaitra et al., 2016).
Ligand Synthesis for Metal Complexes
The synthesis of novel ligands that incorporate thiazole units for the creation of metal complexes is another significant area of research. Such compounds have been employed as bidentate ligands in the synthesis of novel ruthenium complexes, demonstrating the versatility of thiazole-based ligands in coordination chemistry and their potential applications in catalysis and materials science (R. Menzel et al., 2010).
Antimicrobial and Antiviral Activities
Thiazole derivatives have been investigated for their antimicrobial and antiviral activities, showcasing the therapeutic potential of these compounds. Synthesis and evaluation of new pyridine derivatives, including those with thiazole moieties, have shown variable and modest activity against bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobials (N. Patel et al., 2011). Additionally, the design, synthesis, and characterization of N-aminothiazole-hydrazineethyl-pyridines have highlighted their potential as COVID-19 inhibitors, emphasizing the role of thiazole derivatives in addressing contemporary global health challenges (Adel Alghamdi et al., 2023).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that contribute to the stereochemistry of the molecule .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Action Environment
The influence of steric factors on biological activity has been investigated .
特性
IUPAC Name |
2-(pyrrolidin-2-ylmethoxy)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-2-7(9-3-1)6-11-8-10-4-5-12-8/h4-5,7,9H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGXHNBFXIDVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-bromophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2934632.png)
![2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2934634.png)
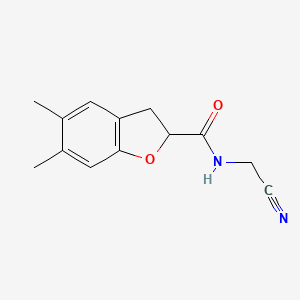
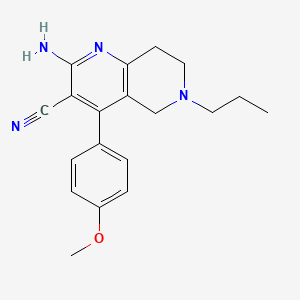
![N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide](/img/structure/B2934638.png)
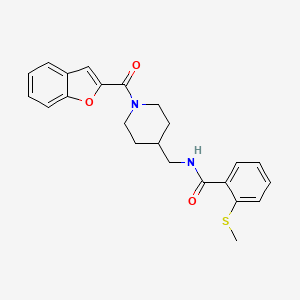
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2934641.png)

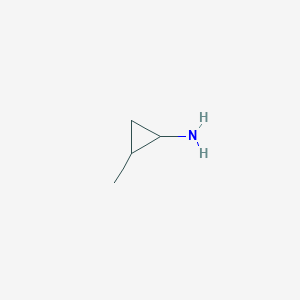
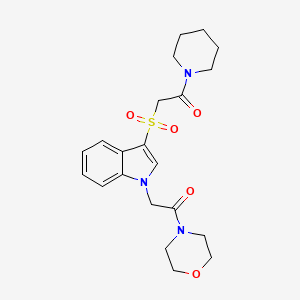

![Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2934651.png)
